molecular formula C24H30ClN3O4S2 B2984179 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1351643-11-2

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2984179
CAS No.: 1351643-11-2
M. Wt: 524.09
InChI Key: JYCZCSLDXZDIPJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl group, a methylthio substituent on the benzothiazole ring, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-29-20-7-4-17(14-21(20)30-2)15-23(28)27(9-8-26-10-12-31-13-11-26)24-25-19-6-5-18(32-3)16-22(19)33-24;/h4-7,14,16H,8-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZCSLDXZDIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)SC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 367.54 g/mol

The compound features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of dimethoxyphenyl and morpholinoethyl groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various cancer cell lines, including breast and glioblastoma cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineGI50 (µM)Reference
2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochlorideMCF-73.18 ± 0.11
Similar Benzothiazole DerivativeHeLa8.12 ± 0.43

The compound is believed to exert its anticancer effects through several pathways:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
  • Apoptosis Induction : Activating caspases leading to programmed cell death.
  • Cell Cycle Arrest : Preventing cells from dividing and proliferating.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the thiazole ring, which has been associated with inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on MCF-7 Cells : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with a GI50 value indicating strong potency compared to standard chemotherapeutics.
  • In Silico Studies : Molecular docking studies revealed favorable interactions with key proteins involved in cancer signaling pathways, suggesting that this compound can be optimized for enhanced efficacy through structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides
Compound Name Key Substituents Biological Target/Activity Synthesis Yield Pharmacokinetic Features Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro, phenylureido-thiadiazole VEGFR-2 inhibition, anticancer activity Not reported Predicted moderate bioavailability via preADMET
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) Trifluoromethoxy, dichlorophenyl Not specified (patent compound) 45% Likely high lipophilicity due to CF3O group
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide HCl Chloro, dimethylaminopropyl, dioxoisoindolinyl Not specified Not reported Hydrochloride salt improves solubility
Target Compound 3,4-Dimethoxyphenyl, methylthio, morpholinoethyl Hypothesized kinase inhibition (based on analogs) Not reported Enhanced solubility due to hydrochloride salt

Key Observations :

  • Substituent Effects: The nitro group in 6d () may enhance electron-withdrawing properties, favoring VEGFR-2 binding, whereas the methylthio group in the target compound could improve metabolic stability .
  • Salt Forms : Both the target compound and the hydrochloride salt in exhibit improved aqueous solubility, critical for oral bioavailability .
Thiazole/Thiadiazole Acetamides
  • Quinazolinone Thioacetamides (): Compounds 5–10 incorporate sulfamoylphenyl and tolyl groups, with yields ranging from 68% to 91%. Their quinazolinone core differs from the benzothiazole in the target compound, likely altering target selectivity (e.g., sulfamoyl groups may favor carbonic anhydrase inhibition) .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () : The dichlorophenyl-thiazole scaffold forms hydrogen-bonded dimers in crystals, suggesting solid-state stability. The dihedral angle (61.8°) between aromatic rings may influence binding to hydrophobic pockets, contrasting with the target’s planar 3,4-dimethoxyphenyl group .
Pesticide Acetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but feature chloro and alkoxy groups optimized for herbicidal activity. The target compound’s dimethoxyphenyl and morpholinoethyl groups likely reduce phytotoxicity while enhancing selectivity for mammalian targets .

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